3-(2-Phenylethenesulfonamido)propanoic acid
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Overview
Description
3-(2-Phenylethenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a phenylethenesulfonamido group attached to a propanoic acid backbone
Scientific Research Applications
3-(2-Phenylethenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-phenylpropionic acid, interact with enzymes likeAspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play crucial roles in various metabolic processes.
Mode of Action
The compound could bind to the active sites of these enzymes, influencing their activity and resulting in changes in the metabolic processes they regulate .
Biochemical Pathways
Compounds with similar structures, such as 3-phenylpropionic acid, have been shown to influence thegut microbiota and its metabolites , which can have downstream effects on various biochemical pathways.
Pharmacokinetics
Similar compounds like 3-phenylpropionic acid have been shown to have certain pharmacokinetic properties . The bioavailability of these compounds can be influenced by factors such as their absorption in the gastrointestinal tract, distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Similar compounds like 3-phenylpropionic acid have been shown to promoteintestinal epithelial barrier function via AhR signaling . This can have significant effects at the molecular and cellular levels, influencing the health and function of the gut.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Phenylethenesulfonamido)propanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, the gut microbiota, which can be influenced by diet and other environmental factors, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-Phenylethenesulfonamido)propanoic acid are not well-documented. Given its structural similarity to other sulfonamido propanoic acids, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or ionic interactions .
Cellular Effects
Similar compounds can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds may be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenesulfonamido)propanoic acid typically involves the reaction of 2-phenylethenesulfonyl chloride with propanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}=\text{CHSO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHSO}_2\text{NHCH}_2\text{CH}_2\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The phenylethenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethenesulfonamido derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the sulfonamido group.
2-Phenylethanesulfonic acid: Contains a sulfonic acid group instead of a sulfonamido group.
Phenylalanine: An amino acid with a phenyl group but different functional groups.
Uniqueness
3-(2-Phenylethenesulfonamido)propanoic acid is unique due to the presence of both a phenylethenesulfonamido group and a propanoic acid backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIOGNXCLEHQV-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297138-62-6 |
Source
|
Record name | 3-(2-phenylethenesulfonamido)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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